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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the pharmacokinetic (PK) and pharmacodynamic

(PD) properties of rivaroxaban, a direct oral anticoagulant. It is designed to be a core resource

for professionals in the field of pharmaceutical research and development.

Introduction to Rivaroxaban
Rivaroxaban is an orally administered, direct Factor Xa (FXa) inhibitor.[1][2] By selectively and

reversibly binding to both free and clot-bound FXa, as well as FXa in the prothrombinase

complex, rivaroxaban effectively disrupts the blood coagulation cascade, leading to a reduction

in thrombin generation and subsequent fibrin clot formation.[1][3][4][5][6] Its predictable PK and

PD profiles allow for fixed-dosing regimens without the need for routine coagulation monitoring,

distinguishing it from traditional anticoagulants like vitamin K antagonists.[5][7]

Pharmacokinetics (PK)
The pharmacokinetic profile of rivaroxaban is characterized by rapid absorption, high plasma

protein binding, a balanced elimination pathway involving both renal excretion and metabolic

degradation, and a moderate variability in its parameters.[1][2]
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Rivaroxaban is rapidly absorbed, with maximum plasma concentrations (Cmax) achieved within

2 to 4 hours after oral administration.[1][2][3] Its bioavailability is dose-dependent and

significantly influenced by food. For the 10 mg tablet, bioavailability is high (80–100%)

regardless of food intake.[1][2][8][9] However, for the 15 mg and 20 mg tablets, bioavailability is

approximately 66% under fasting conditions, but increases to 80-100% when taken with food.

[1][8][10][11] Co-administration with food increases the Area Under the Curve (AUC) and Cmax

of a 20 mg dose by 39% and 76%, respectively.[8][11] Therefore, it is recommended that the 15

mg and 20 mg doses be taken with a meal.[8][9][10]

Distribution
Rivaroxaban exhibits high plasma protein binding, approximately 92-95% in humans, with

serum albumin being the primary binding component.[1][7][8][12] This high degree of protein

binding suggests that rivaroxaban is not expected to be dialyzable.[1] The volume of

distribution at steady state (Vss) is approximately 50 liters, indicating a low-to-moderate affinity

for peripheral tissues.[1][12]

Metabolism
Rivaroxaban is metabolized through multiple pathways, with about two-thirds of the dose

undergoing metabolic degradation.[1] The metabolism is mediated by cytochrome P450 (CYP)

enzymes, specifically CYP3A4/5 and CYP2J2, as well as through CYP-independent

mechanisms like hydrolysis of the amide bonds.[1][3][7] CYP3A4 accounts for roughly 18% of

total elimination, CYP2J2 for 14%, and non-CYP-mediated hydrolysis for another 14%.[1][7]

There are no major or active metabolites of rivaroxaban detected in plasma.[7]

Excretion
Elimination of rivaroxaban occurs via a dual pathway. Approximately one-third of the

administered dose is excreted unchanged in the urine, primarily through active renal secretion

involving transporters like P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP).

[1][12][13] The remaining two-thirds are eliminated as inactive metabolites, with half of the

metabolites excreted renally and the other half via the feces.[13] The terminal elimination half-

life is between 5 to 9 hours in young, healthy individuals and extends to 11 to 13 hours in the

elderly.[1][2][8]
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Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of rivaroxaban.

Parameter Value Conditions/Notes

Time to Peak Concentration

(Tmax)
2–4 hours[1][2][8] -

Bioavailability
80–100% (10 mg tablet)[1][2]

[8][9]
Independent of food

~66% (15 mg & 20 mg tablets)

[1][8][10]
Fasting conditions

80–100% (15 mg & 20 mg

tablets)[1][9][10]
With food

Plasma Protein Binding 92–95%[1][7][8][12] Primarily to albumin

Volume of Distribution (Vss) ~50 L[1][12] -

Terminal Half-life (t1/2) 5–9 hours[1][2][8] Young, healthy subjects

11–13 hours[1][2][8] Elderly subjects

Metabolism ~66% of dose[1]
CYP3A4/5, CYP2J2, and non-

CYP hydrolysis[1][3][7]

Excretion
~36% unchanged in urine[1]

[13]

Active renal secretion via P-gp

and BCRP[1][12][13]

~66% as inactive metabolites
Renal and fecal/biliary

routes[13]

Pharmacodynamics (PD)
Rivaroxaban's pharmacodynamic effects are a direct consequence of its inhibition of Factor Xa,

leading to a dose-dependent anticoagulant response that correlates well with its plasma

concentration.[1][4]

Mechanism of Action

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 14 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3889701/
https://pubmed.ncbi.nlm.nih.gov/23999929/
https://www.jnjmedicalconnect.com/products/xarelto/medical-content/xarelto-pharmacokinetics-and-pharmacodynamics
https://pmc.ncbi.nlm.nih.gov/articles/PMC3889701/
https://pubmed.ncbi.nlm.nih.gov/23999929/
https://www.jnjmedicalconnect.com/products/xarelto/medical-content/xarelto-pharmacokinetics-and-pharmacodynamics
https://pubmed.ncbi.nlm.nih.gov/23458226/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3889701/
https://www.jnjmedicalconnect.com/products/xarelto/medical-content/xarelto-pharmacokinetics-and-pharmacodynamics
https://www.droracle.ai/articles/43951/does-xarelto-rivaroxaban-need-to-be-taken-with-food
https://pmc.ncbi.nlm.nih.gov/articles/PMC3889701/
https://pubmed.ncbi.nlm.nih.gov/23458226/
https://www.droracle.ai/articles/43951/does-xarelto-rivaroxaban-need-to-be-taken-with-food
https://pmc.ncbi.nlm.nih.gov/articles/PMC3889701/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6713240/
https://www.jnjmedicalconnect.com/products/xarelto/medical-content/xarelto-pharmacokinetics-and-pharmacodynamics
https://pubchem.ncbi.nlm.nih.gov/compound/Rivaroxaban
https://pmc.ncbi.nlm.nih.gov/articles/PMC3889701/
https://pubchem.ncbi.nlm.nih.gov/compound/Rivaroxaban
https://pmc.ncbi.nlm.nih.gov/articles/PMC3889701/
https://pubmed.ncbi.nlm.nih.gov/23999929/
https://www.jnjmedicalconnect.com/products/xarelto/medical-content/xarelto-pharmacokinetics-and-pharmacodynamics
https://pmc.ncbi.nlm.nih.gov/articles/PMC3889701/
https://pubmed.ncbi.nlm.nih.gov/23999929/
https://www.jnjmedicalconnect.com/products/xarelto/medical-content/xarelto-pharmacokinetics-and-pharmacodynamics
https://pmc.ncbi.nlm.nih.gov/articles/PMC3889701/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3889701/
https://synapse.patsnap.com/article/what-is-the-mechanism-of-rivaroxaban
https://pmc.ncbi.nlm.nih.gov/articles/PMC6713240/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3889701/
https://www.tandfonline.com/doi/full/10.1080/17425255.2023.2287472
https://pmc.ncbi.nlm.nih.gov/articles/PMC3889701/
https://pubchem.ncbi.nlm.nih.gov/compound/Rivaroxaban
https://www.tandfonline.com/doi/full/10.1080/17425255.2023.2287472
https://www.tandfonline.com/doi/full/10.1080/17425255.2023.2287472
https://pmc.ncbi.nlm.nih.gov/articles/PMC3889701/
https://www.droracle.ai/articles/23912/what-is-the-mechanism-of-action-of-rivaroxaban-xarelto
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663798?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Rivaroxaban is a selective, direct inhibitor of Factor Xa.[4] Factor Xa is a critical enzyme in the

coagulation cascade, responsible for converting prothrombin (Factor II) to thrombin (Factor IIa).

[3][14] Thrombin, in turn, converts fibrinogen to fibrin, which forms the meshwork of a blood

clot.[3] By inhibiting both free and prothrombinase-bound Factor Xa, rivaroxaban effectively

reduces thrombin generation.[1][4][6] This targeted action prevents the amplification of the

coagulation cascade.[3][14]

Caption: Rivaroxaban's mechanism of action in the coagulation cascade.

Effect on Coagulation Biomarkers
Rivaroxaban produces a dose-dependent prolongation of clotting times, including the

prothrombin time (PT) and, to a lesser extent, the activated partial thromboplastin time (aPTT).

[15][16] The effect on PT is more pronounced and shows a linear relationship with rivaroxaban

plasma concentrations.[1][8][17] However, the international normalized ratio (INR) should not

be used for monitoring as it is standardized for vitamin K antagonists and can be unreliable for

rivaroxaban.[17]

The most reliable method for quantifying the anticoagulant effect of rivaroxaban is a

chromogenic anti-Factor Xa assay calibrated specifically for the drug.[18][19] This assay

demonstrates a strong correlation with rivaroxaban plasma concentrations over a wide

therapeutic range.[18][20]

Quantitative Pharmacodynamic Data
The relationship between rivaroxaban concentration and its effect on coagulation parameters is

predictable.
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Parameter
Relationship with
Rivaroxaban
Concentration

Notes

Inhibition of Factor Xa Activity Emax model[1][8]

The concentration for 50% of

maximum inhibition (EC50)

was found to be 296 µg/L in

one study.[1]

Prothrombin Time (PT)

Prolongation
Linear model[1][8][17]

The extent of prolongation can

vary with different

thromboplastin reagents.[17]

Activated Partial

Thromboplastin Time (aPTT)

Prolonged, but less sensitive

than PT[15][21]

Not recommended for routine

monitoring.[21]

Inhibition Constant (Ki) for

Factor Xa
0.4 nM[14] In vitro enzyme assay.

IC50 for clot-associated Factor

Xa
75 nM[6][14] In vitro study.

Experimental Protocols
Quantification of Rivaroxaban in Plasma (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for

accurately quantifying rivaroxaban in plasma due to its high sensitivity and selectivity.[22][23]

Methodology Overview:

Sample Preparation: A simple protein precipitation is commonly employed. To a plasma

sample (e.g., 100 µL), an internal standard (e.g., rivaroxaban-d4) is added, followed by a

precipitating agent like cold acetonitrile.[22]

Centrifugation: The mixture is vortexed and then centrifuged at high speed (e.g., 13,000 rpm)

to pellet the precipitated proteins.[22]
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Extraction: The resulting supernatant is transferred to an autosampler vial for injection into

the LC-MS/MS system.[22]

Chromatographic Separation: Separation is achieved on a C18 reversed-phase column

using a gradient elution with a mobile phase consisting of an aqueous component (e.g.,

ammonium acetate with formic acid) and an organic component (e.g., acetonitrile with formic

acid).[24]

Mass Spectrometry Detection: The eluent is introduced into a triple quadrupole mass

spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

Detection is performed using multiple reaction monitoring (MRM).[22]

Quantification: A calibration curve is generated using standards of known rivaroxaban

concentrations, and the concentration in the unknown samples is determined by comparing

the peak area ratio of the analyte to the internal standard. The linear concentration range is

typically from 0.5 or 1 ng/mL up to 500 or 600 ng/mL.[22][25]
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Caption: Workflow for rivaroxaban quantification in plasma by LC-MS/MS.
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Measurement of Anticoagulant Effect (Chromogenic
Anti-FXa Assay)
This assay quantitatively measures the anticoagulant activity of rivaroxaban by determining its

inhibitory effect on Factor Xa.[20]

Methodology Overview:

Sample Preparation: Patient plasma is citrated and centrifuged to be platelet-poor.

Reagent Addition: A known excess amount of bovine Factor Xa is added to the patient

plasma sample. Rivaroxaban in the plasma will inhibit a portion of this added FXa.

Incubation: The plasma and FXa mixture is incubated for a specific period.

Substrate Addition: A chromogenic substrate, which is a synthetic peptide that mimics the

natural substrate of FXa and has a chromophore attached, is added.

Color Development: The residual, uninhibited FXa cleaves the chromogenic substrate,

releasing the chromophore and causing a color change.

Photometric Reading: The rate of color change is measured by a photometer

(spectrophotometer) at a specific wavelength (e.g., 405 nm). The optical density is inversely

proportional to the concentration of rivaroxaban in the sample.[26]

Quantification: The rivaroxaban concentration is determined by comparing the result to a

calibration curve generated using plasma samples with known concentrations of

rivaroxaban.[20]
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Caption: Workflow for the chromogenic anti-Factor Xa assay.
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PK/PD Relationship and Drug Interactions
PK/PD Modeling
The relationship between rivaroxaban's pharmacokinetics and its pharmacodynamic effects is

well-defined and predictable.[1] The plasma concentration of rivaroxaban is closely correlated

with the inhibition of Factor Xa activity, which can be described by an Emax (maximum effect)

model.[1][8] The prolongation of prothrombin time (PT) is best described by a direct linear

model.[1][8] These models are crucial for understanding the dose-response relationship and for

predicting the anticoagulant effect in various patient populations.
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Metabolism, Excretion)
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Pharmacodynamics
(FXa Inhibition)

Emax Model
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Caption: Logical relationship between rivaroxaban PK and PD.
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Drug-Drug Interactions
Rivaroxaban's metabolism via CYP3A4 and its transport by P-gp and BCRP make it

susceptible to drug-drug interactions.[27][28]

Strong inhibitors of both CYP3A4 and P-gp (e.g., ketoconazole, ritonavir) can significantly

increase rivaroxaban exposure and are generally not recommended for co-administration.

[27] For instance, ketoconazole increased rivaroxaban AUC by 158%.[27]

Strong inducers of CYP3A4 (e.g., rifampicin) can decrease rivaroxaban exposure, potentially

reducing its efficacy.

Other Anticoagulants and NSAIDs: Co-administration with other drugs that affect hemostasis,

such as other anticoagulants or NSAIDs, can increase the risk of bleeding through

pharmacodynamic interactions.[29]

No Clinically Relevant Interactions: Studies have shown no clinically significant interactions

with digoxin or atorvastatin.[30]

Conclusion
Rivaroxaban possesses a predictable pharmacokinetic and pharmacodynamic profile, which

underpins its clinical utility as a fixed-dose oral anticoagulant. A thorough understanding of its

absorption characteristics (particularly the food effect), metabolism, and excretion pathways is

essential for drug development professionals. The direct relationship between plasma

concentration and anticoagulant effect, quantifiable through specific assays, provides a clear

framework for assessing its activity. Awareness of potential drug-drug interactions, primarily

involving strong CYP3A4 and P-gp modulators, is critical for ensuring its safe and effective use

in diverse patient populations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 14 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8066515/
https://medjrf.com/0869-2106/article/view/629584
https://pmc.ncbi.nlm.nih.gov/articles/PMC8066515/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8066515/
https://www.proquest.com/openview/3ce5b218718acbb5e99985c558c19e3a/1?pq-origsite=gscholar&cbl=2032376
https://pubmed.ncbi.nlm.nih.gov/23206451/
https://www.benchchem.com/product/b1663798?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663798?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Clinical Pharmacokinetic and Pharmacodynamic Profile of Rivaroxaban - PMC
[pmc.ncbi.nlm.nih.gov]

2. Clinical pharmacokinetic and pharmacodynamic profile of rivaroxaban - PubMed
[pubmed.ncbi.nlm.nih.gov]

3. What is the mechanism of Rivaroxaban? [synapse.patsnap.com]

4. droracle.ai [droracle.ai]

5. fiveable.me [fiveable.me]

6. ahajournals.org [ahajournals.org]

7. Pharmacokinetic Properties of Rivaroxaban in Healthy Human Subjects - PMC
[pmc.ncbi.nlm.nih.gov]

8. XARELTO - Pharmacokinetics and Pharmacodynamics [jnjmedicalconnect.com]

9. The effect of food on the absorption and pharmacokinetics of rivaroxaban - PubMed
[pubmed.ncbi.nlm.nih.gov]

10. droracle.ai [droracle.ai]

11. droracle.ai [droracle.ai]

12. Rivaroxaban | C19H18ClN3O5S | CID 9875401 - PubChem [pubchem.ncbi.nlm.nih.gov]

13. tandfonline.com [tandfonline.com]

14. XARELTO - Mechanism of Action [jnjmedicalconnect.com]

15. droracle.ai [droracle.ai]

16. Prolongation of prothrombin time in the presence of rivaroxaban: is this the only cause? -
PubMed [pubmed.ncbi.nlm.nih.gov]

17. droracle.ai [droracle.ai]

18. Considerations for routine coagulation monitoring with rivaroxaban: A case report and
review of the literature - PMC [pmc.ncbi.nlm.nih.gov]

19. Monitoring of Antithrombotic Therapy – UW Medicine Anticoagulation Services
[sites.uw.edu]

20. Evaluation of the anti-factor Xa chromogenic assay for the measurement of rivaroxaban
plasma concentrations using calibrators and controls - PubMed [pubmed.ncbi.nlm.nih.gov]

21. thrombosiscanada.ca [thrombosiscanada.ca]

22. benchchem.com [benchchem.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 14 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3889701/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3889701/
https://pubmed.ncbi.nlm.nih.gov/23999929/
https://pubmed.ncbi.nlm.nih.gov/23999929/
https://synapse.patsnap.com/article/what-is-the-mechanism-of-rivaroxaban
https://www.droracle.ai/articles/23912/what-is-the-mechanism-of-action-of-rivaroxaban-xarelto
https://fiveable.me/key-terms/introduction-to-pharmacology/rivaroxaban
https://www.ahajournals.org/doi/10.1161/atvbaha.110.202978
https://pmc.ncbi.nlm.nih.gov/articles/PMC6713240/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6713240/
https://www.jnjmedicalconnect.com/products/xarelto/medical-content/xarelto-pharmacokinetics-and-pharmacodynamics
https://pubmed.ncbi.nlm.nih.gov/23458226/
https://pubmed.ncbi.nlm.nih.gov/23458226/
https://www.droracle.ai/articles/43951/does-xarelto-rivaroxaban-need-to-be-taken-with-food
https://www.droracle.ai/articles/600246/should-rivaroxaban-be-taken-with-food
https://pubchem.ncbi.nlm.nih.gov/compound/Rivaroxaban
https://www.tandfonline.com/doi/full/10.1080/17425255.2023.2287472
https://www.jnjmedicalconnect.com/products/xarelto/medical-content/xarelto-mechanism-of-action
https://www.droracle.ai/articles/29989/can-xarelto-rivaroxaban-affect-prothrombin-time-pt-and-activated
https://pubmed.ncbi.nlm.nih.gov/28201865/
https://pubmed.ncbi.nlm.nih.gov/28201865/
https://www.droracle.ai/articles/597076/does-rivaroxaban-xarelto-increase-prothrombin-time
https://pmc.ncbi.nlm.nih.gov/articles/PMC6369389/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6369389/
https://sites.uw.edu/anticoag/conditions/monitoring-of-antithrombotic-therapy/
https://sites.uw.edu/anticoag/conditions/monitoring-of-antithrombotic-therapy/
https://pubmed.ncbi.nlm.nih.gov/22187012/
https://pubmed.ncbi.nlm.nih.gov/22187012/
https://thrombosiscanada.ca/guides/pdfs/NOAC_Monitoring.pdf
https://www.benchchem.com/pdf/Application_Note_High_Throughput_LC_MS_MS_Method_for_the_Quantification_of_Rivaroxaban_in_Human_Plasma_using_Decarbonyl_Rivaroxaban_d4_as_an_Internal_Standard.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663798?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


23. Determination of rivaroxaban in patient’s plasma samples by anti-Xa chromogenic test
associated to High Performance Liquid Chromatography tandem Mass Spectrometry (HPLC-
MS/MS) | PLOS One [journals.plos.org]

24. Developing LC-MS/MS methods to quantify rivaroxabanin human plasma and urine:
Application to therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

25. Sensitive LC-MS/MS method for quantification of rivaroxaban in plasma: Application to
pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

26. researchgate.net [researchgate.net]

27. Drug-Drug Interactions Leading to Adverse Drug Reactions with Rivaroxaban: A
Systematic Review of the Literature and Analysis of VigiBase - PMC [pmc.ncbi.nlm.nih.gov]

28. Side effects and interactions with the use of rivaroxaban: Global pharmacovigilance data
- Kondrakhin - Russian Medicine [medjrf.com]

29. Drug-Drug Interactions Leading to Adverse Drug Reactions with Rivaroxaban: A
Systematic Review of the Literature and Analysis of VigiBase - ProQuest [proquest.com]

30. Absence of clinically relevant interactions between rivaroxaban--an oral, direct Factor Xa
inhibitor--and digoxin or atorvastatin in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [A Comprehensive Technical Guide on the
Pharmacokinetics and Pharmacodynamics of Rivaroxaban]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b1663798#pharmacokinetics-and-
pharmacodynamics-of-rivaroxaban]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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